molecular formula C14H11BrO5 B11480969 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 5-bromofuran-2-carboxylate

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 5-bromofuran-2-carboxylate

Cat. No.: B11480969
M. Wt: 339.14 g/mol
InChI Key: NEAJZSPWCFJVAU-UHFFFAOYSA-N
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Description

(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring fused with a furan ring

Chemical Reactions Analysis

Types of Reactions

(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the furan ring.

    2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine: Another related compound with an amine group instead of the carboxylate ester.

Uniqueness

(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the presence of both benzodioxin and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C14H11BrO5

Molecular Weight

339.14 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C14H11BrO5/c15-13-6-5-12(20-13)14(16)18-8-9-7-17-10-3-1-2-4-11(10)19-9/h1-6,9H,7-8H2

InChI Key

NEAJZSPWCFJVAU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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